(R)-3-(Hexadecyloxy)propane-1,2-diol
Overview
Description
Synthesis Analysis
The stereoselective synthesis of (R)-3-(Hexadecyloxy)propane-1,2-diol and its enantiomers has been accomplished through multiple steps from precursors like (RS)-3-allyloxy-propane-1,2-diol. This involves reactions such as regioselective acylations and enzymatic alcoholysis, highlighting the complexity and precision required in synthesizing this compound (Casati, Santaniello, & Ciuffreda, 2012).
Molecular Structure Analysis
The molecular structure of (R)-3-(Hexadecyloxy)propane-1,2-diol and similar compounds is characterized by X-ray diffraction methods. These structures often exhibit hydrogen-bonded supramolecular synthons (SMS), which play a significant role in the crystallization process and determine the compound's physical characteristics (Bredikhin, Bredikhina, Samigullina, & Gubaidullin, 2023).
Chemical Reactions and Properties
Chemical reactions involving (R)-3-(Hexadecyloxy)propane-1,2-diol include hydrocarbonylation processes, where the compound reacts under specific conditions to yield other significant compounds. For instance, the hydrocarbonylation of prop-2-en-1-ol catalyzed by rhodium triethylphosphine complexes is a notable reaction, producing compounds like butane-1,4-diol and 2-methylpropan-1-ol (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).
Physical Properties Analysis
The physical properties of (R)-3-(Hexadecyloxy)propane-1,2-diol, such as its phase behavior and crystal structure, are crucial for its application. Investigations using IR spectroscopy, DSC, and X-ray diffraction methods have provided insights into these properties. For example, valuable precursors for chiral drugs exhibit "guaifenesin-like" crystal packing, which is essential for understanding the compound's behavior in various conditions (Bredikhin et al., 2013).
Chemical Properties Analysis
The chemical properties of (R)-3-(Hexadecyloxy)propane-1,2-diol, such as its reactivity with other compounds and the formation of complexes, are significant for its functional applications. The compound's interaction with dihydrogen and its ability to catalyze hydrogenation reactions are examples of its chemical behavior that are critical for industrial applications (Angelini et al., 2009).
Scientific Research Applications
Applications in Material Science and Catalysis
Biologically Produced Diols for Industrial Applications
Studies on 1,3-propanediol and 2,3-butanediol, which are chemically related to "(R)-3-(Hexadecyloxy)propane-1,2-diol," focus on their wide range of applications from polymers to solvents. The research emphasizes the importance of efficient separation and purification techniques to reduce production costs, highlighting the role of these compounds in sustainable industrial processes (Xiu & Zeng, 2008).
Catalysis in Chemical Transformations
Hydrogenolysis of Glycerol to Value-added Chemicals
The hydrogenolysis of glycerol to produce 1,3-propanediol is a key area of research, indicating the interest in converting biologically sourced materials into valuable industrial chemicals. This transformation process is catalyzed by heterogeneous catalysts, with variables such as temperature and glycerol concentration affecting the efficiency and selectivity of the reaction (da Silva Ruy et al., 2020).
- Environmental Safety of Chemicals: Research into novel brominated flame retardants highlights the necessity to understand the occurrence, environmental fate, and toxicity of chemical compounds used in consumer goods. This review underscores the importance of comprehensive studies on chemicals for ensuring environmental safety and health, which could extend to the assessment of "(R)-3-(Hexadecyloxy)propane-1,2-diol" in various applications (Zuiderveen et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2R)-3-hexadecoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19-21H,2-18H2,1H3/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWQBDFWEXAXPB-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286642 | |
Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(Hexadecyloxy)propane-1,2-diol | |
CAS RN |
10550-58-0 | |
Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10550-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-3-(Hexadecyloxy)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-3-(hexadecyloxy)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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